molecular formula C7H4BrF2NO2 B12848871 3-Amino-4-bromo-2,6-difluorobenzoic acid

3-Amino-4-bromo-2,6-difluorobenzoic acid

Cat. No.: B12848871
M. Wt: 252.01 g/mol
InChI Key: BGBZOLGWHSNQSY-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-2,6-difluorobenzoic acid (CAS: 1502717-31-8) is a halogenated benzoic acid derivative with a unique substitution pattern: an amino group at position 3, a bromine atom at position 4, and fluorine atoms at positions 2 and 4. This structure confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound is commercially available, though its synthesis often involves multi-step reactions, including halogenation, amination, and cross-coupling methodologies .

Properties

IUPAC Name

3-amino-4-bromo-2,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBZOLGWHSNQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-2,6-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with 1-bromo-3,5-difluorobenzene. The hydrogen atoms on the benzene ring are removed using n-butyllithium to form an organolithium intermediate. This intermediate then reacts with carbon dioxide to yield the target compound . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-Amino-4-bromo-2,6-difluorobenzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Oxidation: Nitrobenzoic acids.

    Reduction: Aminobenzoic acids.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-Amino-4-bromo-2,6-difluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-Amino-4-bromo-2,6-difluorobenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes such as cytochrome P450, which are involved in the metabolism of organic compounds . The presence of amino, bromo, and difluoro groups may enhance its binding affinity to specific molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-amino-4-bromo-2,6-difluorobenzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Sources
3-Amino-4-bromo-2,6-difluorobenzoic acid -NH₂ (C3), -Br (C4), -F (C2, C6) 267.03 Not reported High reactivity due to -NH₂ and -Br
2,6-Difluorobenzoic acid -F (C2, C6) 158.11 157.5 High thermal stability
4-n-Butoxy-2,6-difluorobenzoic acid -O-(CH₂)₃CH₃ (C4), -F (C2, C6) 230.21 112–115 Lipophilic due to butoxy group
2-Chloro-3,6-difluorobenzoic acid -Cl (C2), -F (C3, C6) 192.56 Not reported Potential agrochemical intermediate
3-Amino-2,6-difluorobenzoic acid -NH₂ (C3), -F (C2, C6) 173.11 Not reported >97% purity; used in peptide synthesis

Structural and Electronic Differences

  • Halogen vs. Amino Substituents: The bromine atom in the target compound enhances electrophilic aromatic substitution reactivity compared to chlorine or fluorine analogs (e.g., 2-chloro-3,6-difluorobenzoic acid) . The amino group (-NH₂) at C3 introduces hydrogen-bonding capacity, distinguishing it from non-amino analogs like 2,6-difluorobenzoic acid .
  • Steric Effects : The bulky bromine atom at C4 may hinder rotational freedom in biphenyl systems, a feature exploited in liquid crystal synthesis (e.g., tetrafluoro-hydroxybiphenyl derivatives in ) .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but fluorine substitution generally increases melting points (e.g., 157.5°C for 2,6-difluorobenzoic acid ). The butoxy group in the 4-n-butoxy derivative reduces melting points due to increased hydrophobicity .
  • Solubility: The amino group enhances water solubility relative to halogen-only analogs, though bromine may counterbalance this effect.

Research Findings and Challenges

  • Reactivity: The bromine atom facilitates nucleophilic aromatic substitution, but competing reactions with the amino group require protective strategies .
  • Commercial Viability: 3-Amino-2,6-difluorobenzoic acid is available at >97% purity (JPY 9,500/g), whereas the brominated analog’s cost is likely higher due to synthetic complexity .
  • Thermal Stability : Fluorine atoms enhance stability, but bromine may reduce it compared to all-fluoro analogs .

Biological Activity

3-Amino-4-bromo-2,6-difluorobenzoic acid is an aromatic organic compound notable for its unique combination of functional groups, which include an amino group, a bromine atom, and two fluorine atoms attached to a benzoic acid structure. Its molecular formula is C7H4BrF2NO2, and it has a molecular weight of approximately 252.01 g/mol. This compound is primarily recognized for its potential as a pharmaceutical intermediate and its biological activities, particularly in enzyme inhibition.

Enzyme Inhibition

Preliminary studies indicate that 3-amino-4-bromo-2,6-difluorobenzoic acid may act as an enzyme inhibitor , specifically targeting cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can significantly alter the pharmacokinetics of co-administered drugs. This property suggests potential applications in drug formulation and therapeutic interventions where modulation of drug metabolism is desired.

Structural Properties

The structural features of 3-amino-4-bromo-2,6-difluorobenzoic acid allow it to interact with various biological targets. The presence of halogens (bromine and fluorine) enhances its lipophilicity and stability, facilitating cellular uptake and distribution. The amino group can participate in hydrogen bonding with biological macromolecules, potentially modulating enzyme activity or receptor interactions.

Comparative Analysis with Analog Compounds

A comparative analysis of 3-amino-4-bromo-2,6-difluorobenzoic acid with related compounds highlights its unique biological profile:

Compound NameMolecular FormulaKey Features
3-Amino-4-bromo-2,6-difluorobenzoic acidC7H4BrF2NO2Enzyme inhibitor; potential pharmaceutical intermediate
2-Amino-4-bromo-3-fluorobenzoic acidC7H5BrFNO2Contains one less fluorine atom; different reactivity
2-Amino-4-chloro-3,6-difluorobenzoic acidC7H4ClF2NO2Chlorine instead of bromine; varied biological activity
2-Amino-3,5-difluorobenzoic acidC7H5F2NO2Lacks bromine; different substitution pattern

This table illustrates how variations in halogen substitution can impact chemical behavior and biological activity.

Pharmacological Investigations

Research has demonstrated that compounds structurally similar to 3-amino-4-bromo-2,6-difluorobenzoic acid exhibit varying degrees of biological activity. For instance, studies focusing on the inhibition of cytochrome P450 have revealed that certain derivatives can significantly alter metabolic pathways in experimental models. One study indicated that specific substitutions on the benzoic acid core could enhance or diminish enzyme inhibition potency .

Toxicological Studies

Toxicological assessments have shown that while some derivatives are effective enzyme inhibitors, they may also exhibit cytotoxic effects at higher concentrations. A study involving animal models highlighted the importance of dosage and structural modifications in determining the safety profile of these compounds. For example, lower doses of 3-amino-4-bromo-2,6-difluorobenzoic acid were associated with minimal adverse effects while maintaining efficacy against target enzymes .

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